molecular formula C18H19NO3 B5847992 ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B5847992
M. Wt: 297.3 g/mol
InChI Key: WPBSWIURTQIFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate, also known as 5-MeO-DALT, is a synthetic compound that belongs to the class of tryptamines. It is structurally similar to the hallucinogenic compound DMT (dimethyltryptamine) and has been found to produce similar psychoactive effects. In recent years, 5-MeO-DALT has gained popularity among researchers for its potential use in scientific studies.

Scientific Research Applications

Chemical Synthesis and Derivatives

Ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate and its derivatives have been studied extensively in chemical synthesis. Fischer indolization, a notable synthetic method, has been used to produce various benzindole derivatives, including this compound. These derivatives display potential anti-viral activities, as indicated in a study where oxidation of benzindole derivatives resulted in compounds showing preliminary biological anti-viral effects (Ishii et al., 1983).

Potential Pharmaceutical Applications

In pharmaceutical research, the benzo[g]indole structure, a part of this compound, has been explored for its medicinal properties. For example, certain benzo[g]indole-3-carboxylates have been investigated as potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory and allergic disorders. This research suggests their potential as anti-inflammatory therapeutics (Karg et al., 2009).

Photochemical Properties

The photochemical properties of compounds related to this compound have also been a subject of study. Nonsymmetric dihetarylethenes based on benzindole, which includes this compound, exhibit interesting photochromic properties. These properties are essential in the development of materials for optical storage and photo-switching applications (Metelitsa et al., 2010).

Properties

IUPAC Name

ethyl 5-methoxy-1,2-dimethylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-5-22-18(20)16-11(2)19(3)17-13-9-7-6-8-12(13)15(21-4)10-14(16)17/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBSWIURTQIFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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